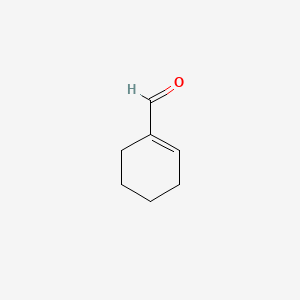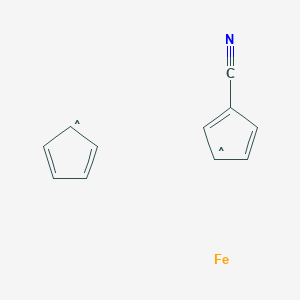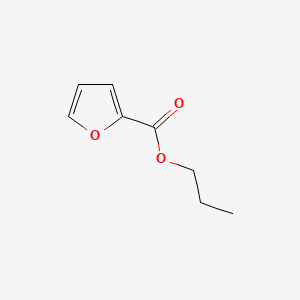
POTASSIUM ORTHOVANADATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium Orthovanadate is employed in chemical fertilizer industries and used as a corrosion inhibitor. It is also used for ammonia synthesis and as a catalyst in the oil & gas industry .
Synthesis Analysis
Potassium Orthovanadate can be synthesized from various methods. For instance, it can be produced by heating uranovanadic acid under hydrothermal conditions . Another method involves the calcification of Potassium Orthovanadate to produce calcium vanadate .Molecular Structure Analysis
The molecular formula of Potassium Orthovanadate is K3O4V . The InChI representation isInChI=1S/3K.4O.V/q3*+1;;3*-1; . The Canonical SMILES representation is [O-]V([O-])[O-].[K+].[K+].[K+] . Chemical Reactions Analysis
Potassium Orthovanadate has been found to have antioxidant activity and prevent oxidative disturbance in cells in vitro . It also has the potential to inhibit ATPase activity, which is significantly elevated in certain conditions .Physical And Chemical Properties Analysis
Potassium Orthovanadate has a molecular weight of 232.234 g/mol . It has 0 Hydrogen Bond Donor Count, 4 Hydrogen Bond Acceptor Count, and 0 Rotatable Bond Count . Its Exact Mass and Monoisotopic Mass are both 231.814736 g/mol .科学的研究の応用
Intracellular Signaling and Protein Synthesis
Potassium Orthovanadate, a variant of orthovanadate, plays a crucial role in intracellular signaling pathways, particularly as an inhibitor of tyrosine phosphatases. This compound has been instrumental in studies, revealing its ability to inhibit growth factor-mediated protein synthesis in a dose-dependent manner. Despite activating elements of signaling pathways like p42/p44 MAPK, AKT, and p70 S6K, orthovanadate uniquely inhibits protein synthesis, independent of these pathways, demonstrating its significant influence on cellular processes (Viñals, McKenzie, & Pouysségur, 2001).
Neuroprotection and Ischemia
Notably, orthovanadate exhibits neuroprotective properties, particularly in conditions like transient middle cerebral artery occlusion. Its administration post-ischemia has shown significant neuroprotective effects, mediated through the activation of pathways involving Akt and ERK. This attribute positions orthovanadate as a potential therapeutic agent in mitigating ischemic neuronal injury, underlying its importance in neurological research and potential clinical applications (Hasegawa et al., 2003).
Recycling and Environmental Application
The utility of potassium orthovanadate extends into environmental applications, notably in the recycling of potassium from vanadium slag. The development of methods for the calcification of potassium orthovanadate to form calcium vanadate, which can be directly used in steel alloying material production, highlights its relevance in material science and environmental conservation (Na, 2013).
Cellular and Molecular Studies
On a molecular level, orthovanadate has been implicated in studies exploring its effects on cellular structures and processes. For instance, its role in inducing aneuploidy in mouse sperm without causing micronucleus induction in mouse bone marrow erythrocytes at the same dose levels underscores its specific cellular effects and potential in genetic studies (Attia et al., 2005).
Cytoprotective Effects
Orthovanadate's cytoprotective effects, as observed in myocardial ischemic infarction models, further affirm its therapeutic potential. Its ability to rescue cardiomyocytes from ischemia/reperfusion injuries, through mechanisms involving Akt activation and inhibition of apoptotic processes, positions it as a compound of interest in cardiovascular research (Takada et al., 2004).
Safety And Hazards
将来の方向性
Research has shown that Sodium Orthovanadate, a phosphate analog similar to Potassium Orthovanadate, can overcome sorafenib resistance of hepatocellular carcinoma cells by inhibiting Na+/K±ATPase activity and hypoxia-inducible pathways . This suggests that Potassium Orthovanadate may have potential therapeutic applications in the future.
特性
CAS番号 |
14293-78-8 |
|---|---|
製品名 |
POTASSIUM ORTHOVANADATE |
分子式 |
K3O4V |
分子量 |
232.23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



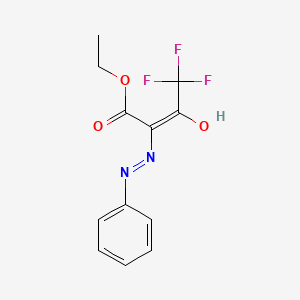
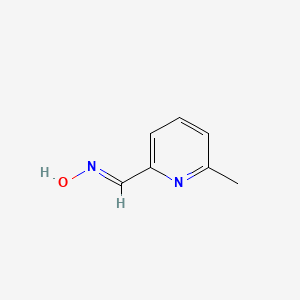
![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)

